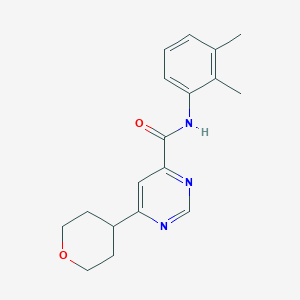
N-(2,3-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, commonly known as DMPO, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in different fields. DMPO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 295.36 g/mol. In
Mecanismo De Acción
The mechanism of action of DMPO is not fully understood. However, it is believed that DMPO exerts its biological effects by scavenging free radicals and reactive oxygen species (ROS). DMPO reacts with free radicals and ROS to form stable adducts, which can be detected and identified using various analytical techniques.
Biochemical and Physiological Effects:
DMPO has been shown to exhibit various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that DMPO can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In vivo studies have shown that DMPO can reduce the severity of inflammation and tissue damage in animal models of inflammatory diseases. DMPO has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPO has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. DMPO is also a relatively inexpensive compound, which makes it accessible for researchers with limited resources. However, DMPO has some limitations for lab experiments. It is a reactive compound that can interact with other molecules in biological systems, which can complicate the interpretation of experimental results. DMPO also has a relatively short half-life, which can limit its usefulness in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on DMPO. One potential direction is to investigate the potential applications of DMPO in the treatment of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Another potential direction is to explore the use of DMPO as a spin trap for the detection and identification of free radicals in different biological systems. Additionally, future research could focus on the development of new derivatives of DMPO with improved stability and biological activity.
Métodos De Síntesis
The synthesis of DMPO involves the reaction of 2,3-dimethylphenyl isocyanate with 4-hydroxyhexan-1-ol in the presence of a catalyst. The resulting product is then reacted with 2-chloro-6-methylpyrimidine-4-carboxylic acid to produce DMPO. The synthesis method of DMPO is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DMPO has been extensively studied for its potential applications in different fields, including pharmacology, toxicology, and biochemistry. In pharmacology, DMPO has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In toxicology, DMPO has been used as a spin trap to detect and identify free radicals in biological systems. In biochemistry, DMPO has been used as a probe to study the structure and function of proteins and enzymes.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-4-3-5-15(13(12)2)21-18(22)17-10-16(19-11-20-17)14-6-8-23-9-7-14/h3-5,10-11,14H,6-9H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBORXXBBGTOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NC=NC(=C2)C3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B2891799.png)
![[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2891801.png)

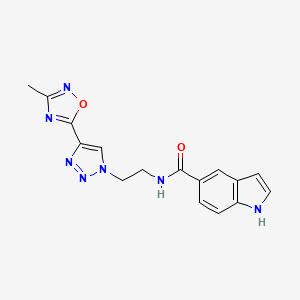

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2891809.png)
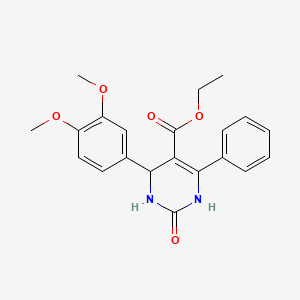
![5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891811.png)
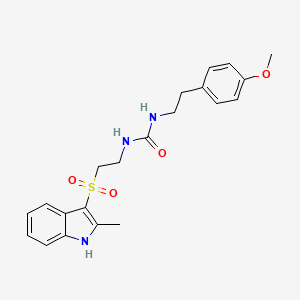
![(2Z)-6-bromo-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2891813.png)
![6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2891815.png)
![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2891816.png)
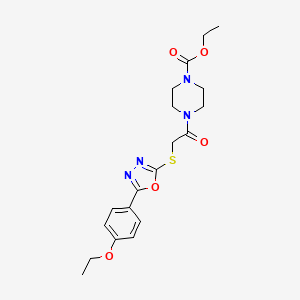
![6-Chlorothieno[3,2-c]pyridine](/img/structure/B2891818.png)